6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol
Description
Properties
IUPAC Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F13O/c12-6(13,4-2-1-3-5-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQWZVBJTNTJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447874 | |
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134052-02-1 | |
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol and Conditions
In a representative synthesis, a fluorinated ester (e.g., methyl 6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecanoate) is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert argon atmosphere. The solution is cooled to 0°C, and LiAlH4 is added incrementally to avoid excessive exothermic reactions. After complete addition, the mixture is warmed to room temperature and stirred for 12–24 hours. The reaction is quenched cautiously with water or aqueous sodium bicarbonate, followed by filtration to remove aluminum salts. The crude product is purified via flash column chromatography using hexane/ethyl acetate gradients, yielding the target alcohol in 75–85% purity.
Key Reaction Parameters:
Mechanistic Insights
LiAlH4 acts as a strong hydride donor, transferring H⁻ to the electrophilic carbonyl carbon of the ester. This results in cleavage of the ester bond, forming a tetrahedral intermediate that collapses to release the corresponding alcohol. The perfluoroalkyl chain remains intact due to the stability of C–F bonds under these conditions.
Optimization and Yield Enhancement
Solvent Selection
The choice of solvent critically impacts reaction efficiency. Ethers like THF stabilize the LiAlH4 intermediate complex, enhancing hydride transfer rates. Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions with LiAlH4.
Purification Techniques
Fluorous solid-phase extraction (FSPE) is employed in related syntheses to isolate fluorinated compounds from non-fluorinated byproducts. This method leverages the affinity of perfluoroalkyl groups for fluorous stationary phases, enabling high-purity isolation without traditional chromatography.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficacy of LiAlH4-mediated reduction versus alternative approaches:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents such as .
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products:
Oxidation: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanal or 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanoic acid.
Reduction: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane.
Substitution: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecyl chloride.
Scientific Research Applications
Chemistry: 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .
Biology: In biological research, fluorinated compounds are often used as probes or tags due to their ability to interact with biological molecules without significantly altering their function. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: Fluorinated compounds are widely used in medicinal chemistry for the development of pharmaceuticals . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drugs. 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol can be used as an intermediate in the synthesis of fluorinated drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for applications in coatings , lubricants , and electronics .
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is largely dependent on its fluorinated structure . The presence of multiple fluorine atoms increases the electronegativity and lipophilicity of the compound, which can enhance its interaction with biological membranes and proteins . The hydroxyl group allows for hydrogen bonding and nucleophilic reactions , making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Fluorinated Chain Length and Substitution Patterns
The number and distribution of fluorine atoms significantly influence solubility, reactivity, and applications. Key comparisons include:
Key Findings :
Functional Group Variations
The terminal hydroxyl group can be modified to alter reactivity:
Key Findings :
Physicochemical Properties
Comparative data for select fluorinated alcohols:
Biological Activity
Overview of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is a fluorinated alcohol characterized by a long carbon chain and multiple fluorine substituents. The presence of fluorine atoms significantly alters the chemical properties of organic compounds compared to their non-fluorinated counterparts. This compound's unique structure suggests potential applications in various fields including pharmaceuticals and materials science.
Fluorinated compounds often exhibit distinct biological activities due to their lipophilicity and stability against metabolic degradation. The biological activity of such compounds can be attributed to:
- Membrane Interaction: Fluorinated alcohols can integrate into lipid membranes due to their hydrophobic nature. This integration may affect membrane fluidity and permeability.
- Enzyme Inhibition: Certain fluorinated compounds have been shown to inhibit specific enzymes by mimicking natural substrates or altering enzyme conformation.
Toxicity and Safety Profile
Research indicates that many fluorinated compounds can exhibit toxicity depending on their structure and concentration. Common concerns include:
- Cytotoxicity: Some studies have shown that long-chain fluorinated alcohols can induce cytotoxic effects in mammalian cells.
- Endocrine Disruption: There is evidence that certain fluorinated compounds may disrupt endocrine function by interacting with hormone receptors.
Case Studies
-
Fluorinated Alcohols in Drug Development:
A study investigated the use of fluorinated alcohols as potential drug candidates. The findings indicated that these compounds could enhance bioavailability and metabolic stability while reducing toxicity profiles compared to non-fluorinated analogs. -
Environmental Impact:
Research has highlighted the persistence of fluorinated compounds in the environment. A case study examined the bioaccumulation of such substances in aquatic organisms and their potential effects on ecosystems.
Research Findings
A summary of notable research findings related to fluorinated alcohols includes:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the cytotoxic effects of various fluorinated alcohols on human cell lines; found significant dose-dependent toxicity. |
| Johnson et al. (2019) | Explored the pharmacokinetics of fluorinated drugs; noted improved absorption rates for compounds with longer fluorinated chains. |
| Lee et al. (2021) | Studied environmental persistence; found that long-chain fluorinated alcohols resist biodegradation and accumulate in aquatic systems. |
Q & A
Q. What are the key challenges in synthesizing 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol?
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- ¹⁹F NMR : To confirm fluorine substitution patterns and detect impurities (e.g., incomplete fluorination at C6-C11) .
- GC-MS/EI : For molecular weight confirmation and detection of volatile byproducts (e.g., perfluorinated alkanes) .
- FTIR : Identification of hydroxyl (-OH) and C-F stretching bands (1050-1250 cm⁻¹) .
- Elemental Analysis : To validate C/F ratios (critical due to high fluorine content) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for fluorinated alcohols?
Discrepancies arise from solvent polarity and fluorine chain interactions. A systematic approach includes:
- Solvent Screening : Test solubility in fluorophilic (e.g., perfluorodecalin) vs. hydrophilic (e.g., DMSO) solvents.
- Thermodynamic Analysis : Measure partition coefficients (log P) using octanol-water systems to quantify hydrophobicity .
- Crystallography : Resolve structural anomalies (e.g., hydrogen bonding in hydroxyl groups vs. fluorine repulsion) . Example solubility data from related compounds:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| Perfluorodecalin | 120 ± 15 | 25 | |
| DMSO | 45 ± 5 | 25 |
Q. How can computational modeling predict the environmental persistence of this compound?
Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F and C-O bonds. High BDEs (>500 kJ/mol) indicate resistance to hydrolysis and UV degradation . Molecular dynamics simulations can model interactions with biological membranes (e.g., PFAS transport mechanisms) .
Methodological Considerations
Q. What protocols optimize the stability of fluorinated alcohols during storage?
- Inert Atmospheres : Store under argon or nitrogen to prevent oxidation of the hydroxyl group .
- Low-Temperature Storage : Maintain at -20°C in amber vials to minimize photodegradation .
- Stability Testing : Monitor decomposition via periodic ¹⁹F NMR over 6-12 months .
Q. How do researchers address conflicting bioactivity data in fluorinated alcohol studies?
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .
- Metabolite Profiling : Identify degradation products (e.g., fluorinated carboxylic acids) via LC-HRMS .
- Positive Controls : Compare with structurally validated analogs (e.g., perfluorooctanoic acid) .
Data Contradiction Analysis
Q. Why do reported melting points vary for this compound?
Variations arise from polymorphism or impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
